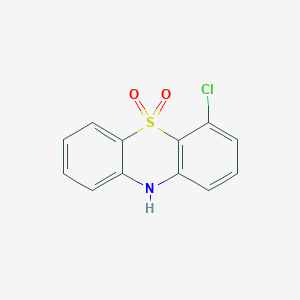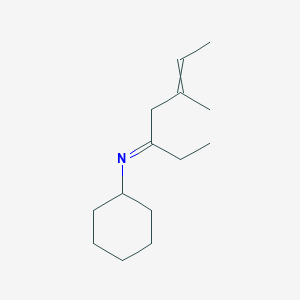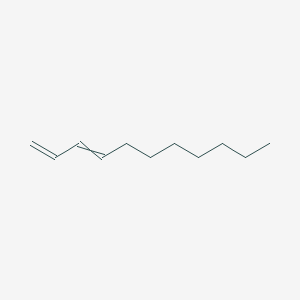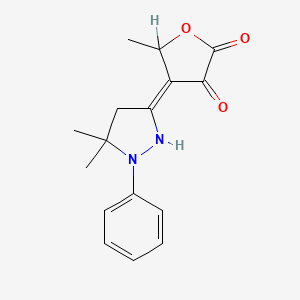![molecular formula C13H9NO3S B14590405 Benzonitrile, 2-[(phenylsulfonyl)oxy]- CAS No. 61622-16-0](/img/structure/B14590405.png)
Benzonitrile, 2-[(phenylsulfonyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 2-[(phenylsulfonyl)oxy]- is an aromatic organic compound characterized by the presence of a nitrile group (–CN) attached to a benzene ring, along with a phenylsulfonyl group (–SO2Ph) linked via an oxygen atom. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[(phenylsulfonyl)oxy]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of benzonitrile, 2-[(phenylsulfonyl)oxy]- often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylsulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzonitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.
Reduction: Primary amines derived from the nitrile group.
Oxidation: Sulfonic acids or sulfonates from the oxidation of the phenylsulfonyl group.
Applications De Recherche Scientifique
Benzonitrile, 2-[(phenylsulfonyl)oxy]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzonitrile, 2-[(phenylsulfonyl)oxy]- involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The phenylsulfonyl group acts as a leaving group, facilitating the substitution reaction with nucleophiles.
Comparaison Avec Des Composés Similaires
Benzonitrile, 2-[(phenylsulfonyl)oxy]- can be compared with other similar compounds, such as:
Benzonitrile: Lacks the phenylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Phenylsulfonyl Chloride: Contains a sulfonyl chloride group instead of a nitrile group, leading to different reactivity and applications.
These comparisons highlight the unique reactivity and applications of benzonitrile, 2-[(phenylsulfonyl)oxy]- in various fields of research and industry.
Propriétés
Numéro CAS |
61622-16-0 |
|---|---|
Formule moléculaire |
C13H9NO3S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
(2-cyanophenyl) benzenesulfonate |
InChI |
InChI=1S/C13H9NO3S/c14-10-11-6-4-5-9-13(11)17-18(15,16)12-7-2-1-3-8-12/h1-9H |
Clé InChI |
CJECNTWIOBRWTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)



![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)


![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
